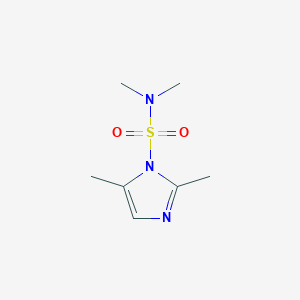
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with N-methylacetamide under specific conditions. One common method includes:
Starting Materials: 3,5-bis(trifluoromethyl)benzylamine and N-methylacetamide.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like palladium on carbon.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation. The reaction typically proceeds over several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 3-(Aminomethyl)-5-(trifluoromethyl)aniline
- 2-Ethyl-5-(trifluoromethyl)benzenamine
Uniqueness
2-Amino-N-(3,5-bis(trifluoromethyl)benzyl)-N-methylacetamide stands out due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a versatile and valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H12F6N2O |
|---|---|
Molekulargewicht |
314.23 g/mol |
IUPAC-Name |
2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C12H12F6N2O/c1-20(10(21)5-19)6-7-2-8(11(13,14)15)4-9(3-7)12(16,17)18/h2-4H,5-6,19H2,1H3 |
InChI-Schlüssel |
KOFXBTGHKXIGKP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)













